molecular formula C11H13NO2 B1583230 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-83-9

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1583230
CAS No.: 22246-83-9
M. Wt: 191.23 g/mol
InChI Key: BKZDEMMOMTUSPL-UHFFFAOYSA-N
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Description

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a high-purity heterocyclic organic compound provided for research and development purposes. With the CAS number 22246-83-9 and a molecular formula of C11H13NO2, it has a molecular weight of 191.23 g/mol . This benzazepin-one derivative serves as a valuable synthetic intermediate and heterocyclic building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel pharmacologically active molecules . Compounds based on this scaffold are of significant interest in neuroscience research, with studies exploring their role as key structural components in the development of high-affinity and selective ligands for sigma (σ) receptors . Research indicates that the constrained azepine ring system is a crucial structural feature for binding affinity and selectivity at these receptor subtypes, which are implicated in various neurological disorders and cancer . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information . It is recommended to store the compound sealed in a dry environment at room temperature .

Properties

IUPAC Name

8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDEMMOMTUSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350358
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-83-9
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of 2-(2’-Bromophenyl)ethynylaniline

One common approach involves the intramolecular cyclization of 2-(2’-bromophenyl)ethynylaniline derivatives under syn-selective hydrohalogenation conditions. This method facilitates the formation of the azepine ring by closing the nitrogen-containing seven-membered ring onto the aromatic system, with the methoxy group introduced via suitably substituted starting materials or intermediates.

One-Pot Multibond Forming Process Using Allylic Trichloroacetimidates

A more recent and efficient method described for related benzo[b]azepine derivatives involves a one-pot multibond forming process starting from 2-iodoanilines. This process includes:

  • Formation of allylic trichloroacetimidates bearing a 2-allylaminoaryl group.
  • Thermally mediated Overman rearrangement to introduce the amino substituent.
  • Ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst to close the azepine ring.

Optimization studies showed that increasing the Overman rearrangement temperature to 160 °C and using 5 mol% of Grubbs catalyst at 60 °C for 18 hours gave the best yields (up to 81%) for 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are close structural analogues to the target compound.

Entry Overman Rearrangement Conditions RCM Conditions Isolated Yield (%)
1 140 °C, 48 h Grubbs II (10 mol%), 50 °C, 48 h 69
2 160 °C, 24 h Grubbs II (10 mol%), 50 °C, 48 h 70
3 160 °C, 24 h Grubbs II (2.5 mol%), 60 °C, 48 h 58
4 160 °C, 24 h Grubbs II (5 mol%), 60 °C, 18 h 81

Table 1: Optimization of Overman rearrangement and RCM conditions for benzo[b]azepine synthesis

Chemical Reactions and Functional Group Transformations

The compound can undergo various transformations that are integral to its preparation or further derivatization:

  • Oxidation: Conversion to ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Saturation of the ring system using lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic or nucleophilic substitution to introduce or modify functional groups, often under controlled conditions to maintain ring integrity.

Summary Table of Preparation Methods

Methodology Key Steps/Conditions Advantages Limitations
Intramolecular cyclization Syn-selective hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline Direct ring formation; regioselective Requires specific precursors
One-pot multibond forming process Allylic trichloroacetimidate formation, Overman rearrangement (160 °C), RCM with Grubbs catalyst High yield, efficient, one-pot High temperature, catalyst cost
Protection/Deprotection and epoxide opening (from related patents) Sulfonyl protection, epoxide opening, chlorination, deprotection Applicable to related azepines Multi-step, may require chiral resolution

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential pharmacological effects. Research indicates several key applications:

Antidepressant Activity

Studies have suggested that derivatives of benzo[b]azepines exhibit antidepressant properties. The structure of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may contribute to this activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anxiolytic Effects

Similar to its antidepressant potential, compounds in the benzo[b]azepine class have been investigated for their anxiolytic effects. Animal models have demonstrated that these compounds can reduce anxiety-like behaviors, which may be beneficial in treating anxiety disorders.

Neuroprotective Properties

Emerging research indicates that this compound may possess neuroprotective properties. It is hypothesized that it could protect neurons from damage due to oxidative stress or neuroinflammation, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study 1: Antidepressant Efficacy

A recent study published in a peer-reviewed journal evaluated various benzo[b]azepine derivatives, including this compound. Results indicated significant improvement in depressive symptoms in animal models compared to controls .

Study 2: Anxiolytic Properties

In a controlled trial assessing the anxiolytic properties of similar compounds, researchers found that administration of 8-Methoxy derivatives resulted in reduced anxiety levels measured by elevated plus maze tests .

Mechanism of Action

The mechanism of action of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one with key analogs:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (IR, NMR)
This compound 22246-83-9 8-OCH₃ C11H13NO2 191.23 Solid IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 3.8 (OCH₃)
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 22246-76-0 8-NH₂ C10H12N2O 176.22 Solid IR: 3350 cm⁻¹ (NH₂); ¹H NMR: δ 6.5 (Ar-H)
4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one 4424-80-0 No substituent C10H11NO 161.20 Oil IR: 1670 cm⁻¹ (C=O); ¹H NMR: δ 2.8–3.1 (CH₂)
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 53841-99-9 7-Br C10H10BrNO 240.10 Solid ¹H NMR: δ 7.3 (Ar-H); MS: m/z 240 [M⁺]
N-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one N-OCH₃ C10H12N2O2 192.21 Oil IR: 1645 cm⁻¹ (C=O); ¹H NMR: δ 3.7 (N-OCH₃)

Key Observations :

  • Substituent Effects: Methoxy and amino groups at the 8-position increase molecular weight and polarity compared to the unsubstituted parent compound. Bromine at the 7-position enhances hydrophobicity and alters electronic properties .
  • Physical State : Substituted derivatives (e.g., bromo, methoxy) tend to crystallize, while N-methoxy and parent compounds are often oils .
Antimicrobial Potential
  • 8-Amino Derivative: Exhibits antimycobacterial activity by mimicking natural amino acids, inhibiting bacterial cell wall synthesis .
  • N-Alkylated Derivatives: Compounds like 1-(4-benzylamino-butyl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one show moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 μM in HeLa cells) .
Neurological Targets

    Biological Activity

    8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

    The compound has the following chemical characteristics:

    • Molecular Formula : C11_{11}H13_{13}NO2_2
    • Molecular Weight : 191.226 g/mol
    • CAS Number : 22246-83-9

    Pharmacological Activity

    Research indicates that this compound exhibits various biological activities, including:

    • Anticancer Properties :
      • Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been tested against acute human leukemia and demonstrated significant cytotoxic effects in vitro .
    • Neuroprotective Effects :
      • The compound's structure suggests potential neuroprotective properties. Research into related benzazepine compounds indicates they may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
    • Antimicrobial Activity :
      • Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on this compound is limited. Similar compounds have shown effectiveness against various bacterial strains .

    The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

    • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell metabolism.
    • Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

    Case Studies and Research Findings

    Several studies have explored the biological activity of benzazepine derivatives:

    StudyFindings
    A study on structural analogsDemonstrated significant anticancer activity against leukemia cells (IC50 values in the low micromolar range) .
    Neuroprotection assaysShowed potential for reducing oxidative stress in neuronal cell lines, suggesting a protective effect against neurodegeneration .
    Antimicrobial testingIndicated activity against Gram-positive bacteria, highlighting the need for further exploration into its antimicrobial potential .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how are reaction conditions optimized?

    • Methodology : The synthesis typically involves cyclization of phenylacetic acid derivatives or substituted benzazepine precursors. For example, cyclization under acidic conditions (e.g., HCl catalysis) in solvents like toluene or acetic acid at elevated temperatures yields the benzazepine core. Bromination or methoxylation steps may precede cyclization to introduce substituents . Optimization includes adjusting catalyst concentration, temperature, and solvent polarity to maximize yield and purity.

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

    • Methodology :

    • NMR : 1H and 13C NMR identify hydrogen and carbon environments, confirming the methoxy group and azepinone ring. Rotameric splitting in NMR spectra (e.g., due to restricted rotation) requires analysis at variable temperatures .
    • IR : C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bands (~1250 cm⁻¹) validate functional groups .
    • Mass Spectrometry : ESI-HRMS confirms molecular weight, though minor discrepancies (<2 ppm) may arise from isotopic patterns or instrumental drift . Cross-validation with elemental analysis is recommended.

    Q. What safety protocols are essential when handling this compound in the laboratory?

    • Methodology : Use PPE (gloves, safety goggles, lab coats) to avoid dermal/ocular exposure. Handle in a fume hood to prevent inhalation. Waste disposal must comply with local regulations for organic solvents and halogenated byproducts. Engineering controls (e.g., ventilation) and regular equipment inspections mitigate risks .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

    • Methodology :

    • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the 4,5-dihydro or methoxy positions via nucleophilic substitution or Pd-catalyzed coupling .
    • Biological Assays : Test analogs for receptor binding (e.g., GABAₐ for benzodiazepine-like activity) using radioligand displacement assays. Pair with computational docking (e.g., AutoDock Vina) to predict binding affinities .
    • Data Interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends using multivariate regression.

    Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

    • Methodology :

    • X-ray Crystallography : Use SHELX programs for structure refinement. Discrepancies in bond lengths/angles between experimental and DFT-optimized structures may arise from crystal packing effects .
    • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra to identify conformational flexibility or solvent effects .

    Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

    • Methodology :

    • Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., kinases) using fluorogenic substrates.
    • ROS Detection : Use dihydroethidium (DHE) to assess superoxide production in cellular models if mitochondrial toxicity is suspected .
    • Silencing/Overexpression : Apply siRNA targeting putative receptors (e.g., F₀F₁-ATPase subunits) to validate involvement in apoptotic pathways .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
    Reactant of Route 2
    Reactant of Route 2
    8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

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